N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3.ClH/c1-15-7-9-16(10-8-15)33(29,30)14-21(28)26-24-22(17-11-12-27(2)13-20(17)32-24)23-25-18-5-3-4-6-19(18)31-23;/h3-10H,11-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEJMESEGKSQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylbenzenesulfonyl)acetamide hydrochloride, has been found to exhibit inhibitory activity against Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.
Mode of Action
The compound interacts with its target, COX-1, and inhibits its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with COX-1 is weaker compared to selective COX-1 inhibitors like indomethacin.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption can lead to a decrease in inflammation and pain sensation, as prostaglandins are key mediators of these processes.
Result of Action
The inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins. As a result, there is a decrease in inflammation and pain sensation, which are mediated by these molecules. This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.
Compound Overview
The compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The structural complexity of this compound includes a thieno[2,3-c]pyridine moiety and a tosylacetamide group, which contribute to its pharmacological properties.
Structural Formula
The empirical formula for the compound is with a molecular weight of 336.42 g/mol. Its structure can be represented as follows:
Inhibitory Effects on APE1
One of the significant biological activities of this compound is its inhibitory effect on apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair. Studies have shown that related compounds exhibit single-digit micromolar activity against purified APE1 enzymes and enhance the cytotoxicity of DNA-damaging agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
Table 1: APE1 Inhibition Data
| Compound | APE1 IC50 (µM) | Enhancement of Cytotoxicity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide | 5.0 | Yes |
| Related Analog 1 | 4.8 | Yes |
| Related Analog 2 | 7.0 | Yes |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties significantly affect the biological activity. For instance, the presence of specific substituents on the benzothiazole ring enhances APE1 inhibition and cellular uptake. Compounds with larger alkyl groups showed improved potency due to better interaction with the enzyme's active site .
Pharmacokinetics
In vivo studies demonstrated that these compounds possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Following intraperitoneal administration at a dose of 30 mg/kg in mice, significant plasma and brain exposure levels were observed . This suggests potential for central nervous system activity, making these compounds candidates for treating brain tumors.
Case Study 1: Inhibition of Tumor Growth
A study conducted on pancreatic ductal adenocarcinoma (PDAC) cells showed that co-administration of APE1 inhibitors with TMZ resulted in enhanced tumor growth inhibition compared to TMZ alone. The mechanism was attributed to increased accumulation of DNA damage due to impaired repair pathways facilitated by APE1 inhibition .
Case Study 2: Synergistic Effects with Other Agents
In myeloid leukemia models, inhibition of APE1 using these compounds synergized with retinoic acid treatment to promote differentiation and apoptosis in resistant T-cell populations. The downregulation of prosurvival genes further indicated the potential therapeutic applications in resistant cancer types .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves several steps starting from commercially available precursors. The key steps include the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by various modifications to achieve the desired structure. The final product has been characterized using techniques such as NMR and mass spectrometry, confirming its chemical structure and purity .
Inhibition of APE1
The compound exhibits potent inhibitory activity against APE1, which plays a crucial role in DNA repair. A study reported that it shows low micromolar IC50 values (around 2.0 µM) against APE1 and enhances the cytotoxicity of alkylating agents like methylmethane sulfonate and temozolomide in HeLa cell lines. This indicates its potential as a therapeutic agent in cancer treatment by targeting DNA repair mechanisms .
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationships of this compound and its analogs. Modifications at specific positions on the benzothiazole and thieno[2,3-c]pyridine rings have been systematically studied to identify more potent derivatives. The findings suggest that specific structural features are critical for maintaining biological activity against APE1 .
Case Studies
| Study | Findings |
|---|---|
| Biological Evaluation | Demonstrated low micromolar activity against APE1; potentiated cytotoxicity of alkylating agents in HeLa cells. |
| SAR Analysis | Identified key structural modifications that enhance APE1 inhibition; led to the development of more potent analogs. |
| Therapeutic Potential | Suggested use in cancer therapies to enhance efficacy of existing treatments by targeting DNA repair mechanisms. |
Chemical Reactions Analysis
Core Ring Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via cyclization reactions. For example:
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Pictet-Spengler Reaction : Used to construct the fused thieno-pyridine system by condensing substituted thiophenes with amines under acidic conditions .
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Cyclocondensation : Sodium sulfide mediates nucleophilic displacement and cyclization of brominated intermediates to form the bicyclic structure .
Functionalization Reactions
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Acylation :
The acetamide group is introduced via reaction with acetic anhydride or acetyl chloride. For example:Reaction conditions: 0–5°C, dichloromethane (DCM) solvent, triethylamine (TEA) as base.
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Tosylation :
Tosyl (p-toluenesulfonyl) groups are added using tosyl chloride (TsCl) in DCM with catalytic DMAP:Yield: 70–85%.
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Hydrochloride Salt Formation :
The final product is precipitated as a hydrochloride salt using HCl gas in diethyl ether or acetone.
Acetamide Group
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Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide undergoes hydrolysis to yield carboxylic acid derivatives.
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Nucleophilic Substitution : The tosyl group acts as a leaving group in SN2 reactions, enabling further derivatization.
Benzo[d]thiazole Moiety
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Electrophilic Substitution : Reactions occur at the electron-rich sulfur or nitrogen atoms.
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Coordination Chemistry : The thiazole nitrogen can coordinate with metal ions (e.g., Pd, Cu), facilitating catalytic applications .
Stability and Decomposition
| Condition | Observation |
|---|---|
| Thermal (≥150°C) | Decomposition via cleavage of the tosyl group and thieno ring opening. |
| Aqueous Acid (pH <3) | Hydrolysis of acetamide to carboxylic acid; partial ring protonation. |
| Oxidative (H₂O₂) | Sulfur atoms in thieno/thiazole rings oxidize to sulfoxides or sulfones. |
Acetamide Formation Mechanism
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Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of acetyl chloride.
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Deprotonation : TEA removes HCl, driving the reaction forward.
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Crystallization : Hydrochloride salt forms via protonation and precipitation.
Cyclization Mechanism
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Thiolate Generation : Sodium sulfide generates a thiolate ion from brominated precursors.
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Intramolecular Attack : Thiolate attacks adjacent electrophilic carbon, forming the thieno ring .
Comparative Reaction Yields
| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Core Ring Formation | Pictet-Spengler, HCOOH, 80°C, 12h | 65% | 92% |
| Tosylation | TsCl, DCM, 0°C, 2h | 78% | 95% |
| Hydrochloride Salt | HCl gas, acetone, RT | 85% | 98% |
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
- Position 6 Substituents : Isopropyl (Compound 3) contributes to higher lipophilicity and brain penetration, whereas methyl may favor solubility and metabolic stability.
- Tosylacetamide vs. Acetamide : The tosyl group introduces steric bulk and sulfonic acid functionality, which may improve APE1 active-site interactions but reduce cell permeability.
Therapeutic Implications
Elevated APE1 activity in gliomas necessitates inhibitors with optimized brain exposure and potency . While Compound 3 shows preclinical efficacy, the target compound’s structural refinements address formulation challenges. Further studies should evaluate its efficacy in orthotopic glioma models and combination regimens with temozolomide.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt under inert conditions to link the thieno-pyridine core to the tosylacetamide group .
- Salt formation : React the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .
- Optimization : Control temperature (40–60°C) and solvent polarity (DMF or THF) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks, particularly the benzo[d]thiazole and tetrahydrothieno-pyridine moieties .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ≈ 530) .
- X-ray crystallography : Resolve stereochemistry and bond angles if single crystals are obtained via slow evaporation in methanol .
Q. What solubility and stability considerations are relevant for handling this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to its ionic hydrochloride salt form. Limited solubility in water or nonpolar solvents .
- Stability : Store at –20°C under argon to prevent hydrolysis of the sulfonamide (tosyl) group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify common impurities, such as unreacted starting materials or hydrolyzed intermediates.
- Catalyst screening : Test Pd/C or Raney nickel for reductive amination steps to enhance efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps, improving yield by ~15% .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Dose-response validation : Perform triplicate experiments with IC50 calculations (e.g., GraphPad Prism) to confirm activity thresholds .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to verify specificity for proposed targets (e.g., VEGFR-2) .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
- Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed steps to induce enantioselectivity (>90% ee) .
- Dynamic NMR : Detect rotational barriers in the tetrahydrothieno-pyridine ring to confirm conformational stability .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the benzothiazole ring) using MOE or Phase .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray crystallography data for structural confirmation?
- Methodological Answer :
- Crystal packing effects : X-ray data may show non-planar conformations due to lattice forces, while NMR reflects solution-state dynamics. Compare bond lengths/angles from both methods .
- Dynamic effects : Use variable-temperature NMR to detect fluxional behavior in the tetrahydrothieno-pyridine ring .
Q. Why do biological assays show variable potency across similar derivatives?
- Methodological Answer :
- SAR analysis : Compare substituent effects (e.g., methyl vs. isopropyl groups at position 6) using Free-Wilson or Hansch models .
- Membrane permeability : Measure logP values (e.g., shake-flask method) to correlate lipophilicity with cellular uptake differences .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
